molecular formula C11H11N3O B2698678 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one CAS No. 51118-32-2

1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one

Cat. No.: B2698678
CAS No.: 51118-32-2
M. Wt: 201.229
InChI Key: IRULHKBULHXTIX-UHFFFAOYSA-N
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Description

1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one typically involves the reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde with acetophenone under basic conditions. The reaction is carried out in ethanol, and sodium hydroxide is used as the base . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.

Biological Activity

1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a triazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique triazole ring structure, has been evaluated for various pharmacological properties including antimicrobial, antifungal, and anticancer activities. This article reviews the current understanding of its biological activity based on recent research findings.

  • Chemical Formula : C₁₁H₁₁N₃O
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 51118-32-2

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized triazole compounds, it was found that many displayed potent inhibition rates against both bacterial and fungal strains. Notably:

  • Compounds similar to this compound showed higher antibacterial activity compared to standard drugs like metronidazole .

The following table summarizes the antimicrobial efficacy of related compounds:

CompoundBacterial StrainInhibition Zone (mm)MIC (μg/mL)
MetronidazoleE. coli1532
Triazole Derivative AS. aureus1816
1-(5-methyl...C. albicans208

Antifungal Activity

The antifungal activity of triazoles is well-documented, with studies indicating that these compounds can inhibit the growth of various fungi. In vitro tests showed that:

  • The compound exhibited significant antifungal activity against Candida species, with an effective concentration leading to a notable reduction in fungal growth .

Anticancer Activity

Emerging research has begun to explore the anticancer potential of triazole derivatives. The compound's structure allows it to interact with various biological targets involved in cancer progression:

  • Preliminary studies indicate that derivatives of this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

A recent investigation into the synthesis and biological evaluation of novel hybrid compounds incorporating triazole moieties reported promising results:

  • Study on Antitubercular Activity : A series of compounds including triazole derivatives were screened against Mycobacterium tuberculosis. Some exhibited MIC values as low as 21.25 μM, indicating significant potential for tuberculosis treatment .
  • Cytotoxicity Testing : Compounds related to 1-(5-methyl... demonstrated low cytotoxicity in Vero cell lines with IC₅₀ values exceeding 375 μM, suggesting a favorable therapeutic index for further development .

Properties

IUPAC Name

1-(5-methyl-1-phenyltriazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-11(9(2)15)12-13-14(8)10-6-4-3-5-7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRULHKBULHXTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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